molecular formula C12H12N2O B14910971 N-(4-cyanophenyl)-3-methylbut-2-enamide

N-(4-cyanophenyl)-3-methylbut-2-enamide

Cat. No.: B14910971
M. Wt: 200.24 g/mol
InChI Key: PQKHTCZTLPAWFT-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-3-methylbut-2-enamide is an organic compound characterized by the presence of a cyanophenyl group attached to a butenamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-3-methylbut-2-enamide typically involves the reaction of 4-cyanobenzylamine with 3-methylbut-2-enoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-3-methylbut-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-cyanophenyl)-3-methylbut-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-cyanophenyl)-3-methylbut-2-enamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its cyanophenyl group and butenamide backbone allow for versatile chemical modifications, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

N-(4-cyanophenyl)-3-methylbut-2-enamide

InChI

InChI=1S/C12H12N2O/c1-9(2)7-12(15)14-11-5-3-10(8-13)4-6-11/h3-7H,1-2H3,(H,14,15)

InChI Key

PQKHTCZTLPAWFT-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NC1=CC=C(C=C1)C#N)C

Origin of Product

United States

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